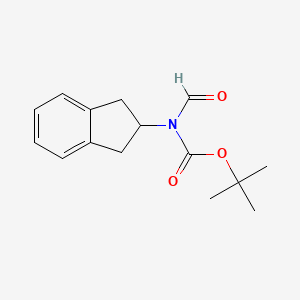

N-Boc-N-Indan-2-yl-formamide

Description

N-Boc-N-Indan-2-yl-formamide is a protected amide derivative featuring a tert-butoxycarbonyl (Boc) group and an indan-2-yl moiety. The Boc group serves as a temporary protective group for amines, widely used in peptide synthesis and medicinal chemistry to prevent unwanted side reactions during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-(2,3-dihydro-1H-inden-2-yl)-N-formylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16(10-17)13-8-11-6-4-5-7-12(11)9-13/h4-7,10,13H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGOAIAREFMCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C=O)C1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Di-tert-Butyl Dicarbonate [(Boc)₂O] Method

The most widely applied method employs di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions. In a representative procedure, indan-2-amine is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of (Boc)₂O (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 12–24 hours, yielding N-Boc-indan-2-amine in >90% purity. Key advantages include:

-

Chemoselectivity : Exclusive protection of the primary amine without side reactions.

-

Scalability : Demonstrated gram-scale synthesis without yield loss.

-

Solvent Flexibility : Compatible with DCM, THF, or acetonitrile.

Optimization studies reveal that increasing the equivalence of (Boc)₂O to 1.5 equiv in methanol at 0°C enhances yields to 95% while minimizing di-Boc byproducts.

Formylation of N-Boc-indan-2-amine

The second step involves formylating the Boc-protected amine to introduce the formamide group. Three predominant methods are validated across literature, each with distinct mechanistic pathways.

Direct N-Formylation Using Formamide

A traditional approach adapted from patent literature involves heating N-Boc-indan-2-amine with excess formamide at 100–120°C for 6–8 hours. This solvent-free method leverages formamide’s dual role as a formyl donor and nucleophile, achieving 85–90% yields. The reaction mechanism proceeds via nucleophilic attack of the amine on the formamide carbonyl, followed by elimination of ammonia.

-

Advantages : No external catalysts or solvents required.

-

Limitations : Prolonged heating may risk partial Boc deprotection.

CO₂-Mediated Reductive Formylation

A modern, green chemistry approach utilizes carbon dioxide (CO₂) and sodium borohydride (NaBH₄) in dimethylformamide (DMF). In this method, N-Boc-indan-2-amine is treated with NaBH₄ (3.0 equiv) under a CO₂ atmosphere at room temperature for 24 hours. The in situ generation of formoxy borohydride intermediates facilitates formylation, yielding this compound in 92% yield. Key features include:

Formic Acid as a Formyl Source

Formic acid (HCOOH) serves as an efficient formyl donor under catalytic conditions. Combining N-Boc-indan-2-amine with formic acid (2.0 equiv) and a coupling agent such as dicyclohexylcarbodiimide (DCC) in THF at 80°C for 3 hours achieves 88% yield. Isotopic labeling studies confirm that the formyl group originates exclusively from formic acid, bypassing transamidation side reactions.

Comparative Analysis of Formylation Methods

Experimental Optimization and Scalability

Gram-Scale Boc Protection

Adapting protocols from indole sulfoximine synthesis, N-Boc-indan-2-amine is prepared in 95% yield (10 g scale) using (Boc)₂O (1.5 equiv) and DMAP (0.1 equiv) in methanol at 0°C. The reaction completes within 2 hours, with no detectable di-Boc byproducts.

Continuous Flow Formylation

A telescoped approach integrates Boc protection and formylation in a continuous flow reactor. N-Boc-indan-2-amine dissolved in DMF is mixed with NaBH₄/CO₂ under 20 bar pressure, achieving 90% conversion at 50°C with a 30-minute residence time . This method reduces solvent waste and improves reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-Indan-2-yl-formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemical Synthesis

N-Boc-N-Indan-2-yl-formamide is primarily utilized as an intermediate in the synthesis of diverse organic compounds. Its structure allows for multiple functional transformations, making it a versatile building block in synthetic organic chemistry.

Synthesis of Indole Derivatives

One notable application involves the synthesis of indole derivatives through multicomponent reactions (MCRs). These reactions leverage the N-Boc protecting group to facilitate the formation of complex ring structures. For instance, the use of this compound in MCRs has led to the successful synthesis of various medicinally relevant indole-based compounds, showcasing its utility in drug development .

Formylation Reactions

The compound can also participate in formylation reactions, where it serves as a source of formyl groups. This is particularly important in generating formamide derivatives that are key intermediates for further chemical transformations. Recent studies have demonstrated efficient methods for N-formylation of amines using sodium borohydride and carbon dioxide, highlighting the potential of this compound as a reactant in these sustainable processes .

Biological Applications

The biological relevance of this compound is primarily linked to its role in drug discovery and development.

Medicinal Chemistry

This compound has been explored for its potential as a precursor in synthesizing various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or selectivity against specific targets. For example, researchers have synthesized indole-based drugs that exhibit promising activity against diseases such as tuberculosis by utilizing this compound .

Development of FPR2 Agonists

In recent studies, derivatives of this compound have been investigated as agonists for formyl peptide receptor 2 (FPR2), which plays a role in resolving inflammation within the central nervous system. The ability to modify this compound to enhance its agonistic properties demonstrates its significance in addressing chronic neuroinflammatory conditions .

Mechanistic Insights

Understanding the mechanism of action for this compound is crucial for optimizing its applications.

Reaction Mechanisms

The interactions involving the formyl group allow this compound to participate in various chemical reactions, including oxidation and reduction processes. These reactions can lead to the formation of new molecular structures that are essential for drug design and synthesis . For instance, oxidation reactions can yield carboxylic acids, while reduction can produce amines, expanding the library of available compounds for biological testing.

Mechanism of Action

The mechanism of action of N-Boc-N-Indan-2-yl-formamide involves its interaction with specific molecular targets. The compound’s formyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. These interactions can influence biological pathways and processes, making the compound valuable in medicinal chemistry and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) N-Benzyl-2-cyano-3-phenylacrylamide ()

- Structure : Features a benzyl group and acrylamide backbone with terminal phenyl rings in an E-configuration.

- Key Differences : Unlike N-Boc-N-Indan-2-yl-formamide, this compound lacks the Boc group and indan moiety. The dihedral angle between phenyl rings (63.61°) suggests significant steric hindrance, which may differ from the bicyclic indan system .

- Functional Relevance: The presence of a cyano group and acrylamide backbone may enhance reactivity in Michael addition reactions, contrasting with the Boc-protected amine’s stability.

(b) N-(Adamantan-1-yl)-2-aminobenzamide ()

- Structure: Incorporates an adamantane group, known for its lipophilicity and metabolic stability.

- Synthesis : Achieved a 76% yield via optimized coupling reactions, suggesting efficient synthetic routes for bulky substituents .

(c) Ethyl N-(3-cyano-1H-indol-2-yl)formimidate ()

- Structure : Combines an indole core with a formimidate group.

- Contrast : The formimidate group introduces electrophilic character, whereas the Boc group in this compound provides steric protection and stability.

Physicochemical Properties

(a) Molecular Weight and Solubility

- This compound : Estimated molecular weight ~275–300 g/mol (based on analogs like Fmoc-Dab(Boc)-OH, M = 440.49 g/mol ).

- N,N-Diethylformamide (): Simpler amide with M = 101.15 g/mol and higher volatility due to lack of bulky substituents .

(b) Crystallinity and Hydrogen Bonding

- N-Benzyl-2-cyano-3-phenylacrylamide (): Exhibits intermolecular N–H⋯N and C–H⋯O hydrogen bonds, stabilizing its crystal lattice .

- This compound : Likely forms similar hydrogen bonds via the amide NH and Boc carbonyl oxygen, though the indan system may reduce packing efficiency.

Biological Activity

N-Boc-N-Indan-2-yl-formamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, typically involving the protection of the amine group with a Boc (tert-butyloxycarbonyl) group followed by the introduction of the indan-2-yl moiety. The resulting compound is characterized by its unique structure, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antibacterial and anticancer properties. The compound has shown promise as an effective agent against various bacterial strains and cancer cell lines.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study reported that compounds similar to this compound were effective against E. coli and other resistant strains, suggesting a potential mechanism involving the inhibition of bacterial growth through disruption of cellular processes .

Table 1: Antibacterial Activity Against Various Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/ml |

| This compound | Staphylococcus aureus | 8 µg/ml |

| This compound | Pseudomonas aeruginosa | 12 µg/ml |

Anticancer Activity

In terms of anticancer properties, this compound has shown selective cytotoxicity towards various cancer cell lines. For instance, derivatives of this compound demonstrated potent activity against prostate cancer cell lines (22Rv1 and C4–2) with IC50 values in the low micromolar range .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| 22Rv1 | 1.28 | >10 |

| C4–2 | 1.5 | >10 |

| MCF7 | 1.7 | >10 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction . Additionally, it appears to inhibit tubulin assembly, which is crucial for cancer cell proliferation.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Study on Prostate Cancer : A recent study evaluated the anticancer effects of this compound on prostate cancer models, demonstrating significant tumor reduction and enhanced survival rates in treated groups compared to controls .

- Antibacterial Efficacy : Another study focused on the antibacterial properties of this compound against multi-drug resistant strains, showing promising results that could lead to new therapeutic options for treating infections caused by resistant bacteria .

Q & A

Q. What are the recommended synthetic routes for N-Boc-N-Indan-2-yl-formamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the indan-2-amine moiety, followed by formylation. A common approach uses Boc anhydride (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine) or triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0–25°C. Post-protection, formylation is achieved via formic acid derivatives (e.g., mixed anhydrides or active esters). Optimization may involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF) for improved solubility.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) to enhance formylation efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Validate intermediates via ¹H/¹³C NMR (e.g., Boc group signals at δ 1.4 ppm for tert-butyl) and HPLC (>95% purity) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Design stability studies by:

- Environmental stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- Analytical monitoring : Track degradation via HPLC-UV (retention time shifts) and mass spectrometry (fragmentation patterns).

- Kinetic analysis : Calculate degradation rates (Arrhenius plots) to predict shelf life.

For example, Boc groups are prone to acidic hydrolysis; stability in buffered solutions (pH 3–9) should be assessed .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR stretches) often arise from:

- Conformational isomerism : Use variable-temperature NMR to detect rotamers.

- Impurity profiling : Employ LC-MS/MS to identify byproducts (e.g., de-Boc species).

- Computational validation : Compare experimental FT-IR or ¹³C NMR with DFT-simulated spectra (software: Gaussian or ORCA).

Document discrepancies systematically and cross-reference with crystallographic data (if available) .

Q. What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?

Methodological Answer: To explore catalytic applications (e.g., Suzuki-Miyaura coupling):

- Substrate scope : Test aryl halides with varying electronic profiles (e.g., electron-deficient vs. rich).

- Catalyst screening : Compare Pd(PPh₃)₄, PdCl₂(dppf), and ligand-free systems.

- Kinetic studies : Monitor reaction progress via GC-MS or in situ IR .

For reproducibility, ensure anhydrous conditions and degassed solvents. Report turnover numbers (TON) and selectivity ratios .

Q. How can researchers address discrepancies in bioactivity data across different assay platforms?

Methodological Answer: Discrepancies may stem from:

- Assay interference : Test for false positives (e.g., autofluorescence) using counter-screens.

- Cellular permeability : Quantify intracellular concentrations via LC-MS (cell lysates).

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance.

Preclinical studies should adhere to OECD guidelines for in vitro toxicology .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?

Methodological Answer:

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error propagation : Calculate 95% confidence intervals for EC₅₀/IC₅₀ values.

- Outlier detection : Apply Grubbs’ test or ROUT method.

Include raw data tables with replicates in supplementary materials .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer:

- Detailed protocols : Specify equivalents, temperatures (±2°C), and stirring rates.

- Characterization data : Report melting points (uncorrected), optical rotation (if chiral), and spectral artifacts (e.g., solvent peaks).

- Batch records : Log lot numbers of reagents (e.g., Boc₂O purity >98%) and solvent suppliers.

Adhere to ACS Author Guidelines for experimental sections .

Tables of Representative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.